1-Isonicotinoylpiperidine-4-carboxylic acid 1-Isonicotinoylpiperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 67691-60-5
VCID: VC2262032
InChI: InChI=1S/C12H14N2O3/c15-11(9-1-5-13-6-2-9)14-7-3-10(4-8-14)12(16)17/h1-2,5-6,10H,3-4,7-8H2,(H,16,17)
SMILES: C1CN(CCC1C(=O)O)C(=O)C2=CC=NC=C2
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol

1-Isonicotinoylpiperidine-4-carboxylic acid

CAS No.: 67691-60-5

Cat. No.: VC2262032

Molecular Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

1-Isonicotinoylpiperidine-4-carboxylic acid - 67691-60-5

Specification

CAS No. 67691-60-5
Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
IUPAC Name 1-(pyridine-4-carbonyl)piperidine-4-carboxylic acid
Standard InChI InChI=1S/C12H14N2O3/c15-11(9-1-5-13-6-2-9)14-7-3-10(4-8-14)12(16)17/h1-2,5-6,10H,3-4,7-8H2,(H,16,17)
Standard InChI Key PGQVNJCDBHHSMK-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)O)C(=O)C2=CC=NC=C2
Canonical SMILES C1CN(CCC1C(=O)O)C(=O)C2=CC=NC=C2

Introduction

Chemical Structure and Properties

Structural Characteristics

1-Isonicotinoylpiperidine-4-carboxylic acid features a piperidine ring as its core structure with two key functional groups: a carboxylic acid moiety at the 4-position and an isonicotinoyl group (derived from isonicotinic acid) attached to the nitrogen atom of the piperidine ring. The presence of both the carboxylic acid group and the pyridine ring from the isonicotinoyl moiety gives this molecule interesting chemical properties and potential for various interactions with biological systems.

The structural formula can be represented as C12H14N2O3, indicating the presence of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The two nitrogen atoms come from the piperidine ring and the pyridine ring of the isonicotinoyl group, while the three oxygen atoms are distributed between the carboxylic acid group and the carbonyl group of the isonicotinoyl moiety.

Relationship to Similar Compounds

Comparison with Isonipecotic Acid

Isonipecotic acid, also known as piperidine-4-carboxylic acid, can be considered a structural precursor to 1-Isonicotinoylpiperidine-4-carboxylic acid. The key difference is that isonipecotic acid lacks the isonicotinoyl group attached to the piperidine nitrogen. Isonipecotic acid acts as a GABA A receptor partial agonist , which suggests potential neuroactive properties. This base compound consists of a piperidine ring with a carboxylic acid moiety in the iso (4) position .

Structural Relationships to Other Piperidine Derivatives

1-Isonicotinoylpiperidine-4-carboxylic acid belongs to the broader class of piperidinecarboxylic acids and their derivatives. This class includes compounds like:

  • 1-(Pyridin-4-yl)-piperidine-4-carboxylic acid (CAS: 93913-86-1), which differs by having a direct pyridine ring attachment rather than through a carbonyl linkage .

  • 1-Isobutylpiperidine-4-carboxylic acid (CAS: 901313-95-9), which features an isobutyl group at the nitrogen position instead of an isonicotinoyl group .

  • 1-Boc-piperidine-4-carboxylic acid (also known as Boc-Isonipecotic acid), which contains a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen position .

These structural relationships can be summarized in the following table:

CompoundCAS NumberMolecular FormulaN-SubstituentKey Feature
1-Isonicotinoylpiperidine-4-carboxylic acid67691-60-5C12H14N2O3IsonicotinoylPyridine ring linked via carbonyl group
Isonipecotic acidNot specifiedC6H11NO2H (unsubstituted)GABA A receptor partial agonist
1-(Pyridin-4-yl)-piperidine-4-carboxylic acid93913-86-1C11H14N2O2Pyridin-4-ylDirect pyridine attachment
1-Isobutylpiperidine-4-carboxylic acid901313-95-9C10H19NO2IsobutylBranched alkyl substituent
1-Boc-piperidine-4-carboxylic acid84358-13-4C11H19NO4BocProtected amine, common synthetic intermediate

Synthesis Methods

Industrial Production Considerations

For industrial-scale production, considerations would include:

  • Selection of appropriate reagents that balance reactivity with safety and cost

  • Optimization of reaction conditions to maximize yield and purity

  • Development of efficient purification methods, possibly including recrystallization from solvents like water-N,N-dimethylformamide, as seen in the synthesis of related compounds

  • Implementation of quality control procedures to ensure consistent product specifications

Analytical Characterization

Spectroscopic Analysis

For complete characterization of 1-Isonicotinoylpiperidine-4-carboxylic acid, several spectroscopic techniques would typically be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would show signals for the various proton environments, including those on the piperidine ring, the pyridine ring, and the carboxylic acid group

    • 13C NMR would identify the carbon signals, with distinctive peaks for the carbonyl carbons and the aromatic carbons in the pyridine ring

  • Mass Spectrometry:

    • Would confirm the molecular weight of approximately 234 g/mol (based on the formula C12H14N2O3)

    • Fragmentation patterns could help confirm structural features

  • Infrared (IR) Spectroscopy:

    • Would show characteristic absorption bands for functional groups such as the carboxylic acid (O-H stretch, C=O stretch), amide carbonyl, and aromatic C=C and C=N stretches

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